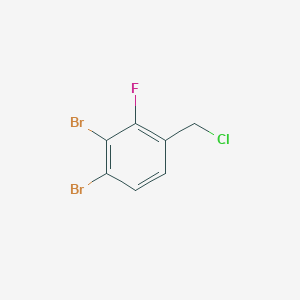

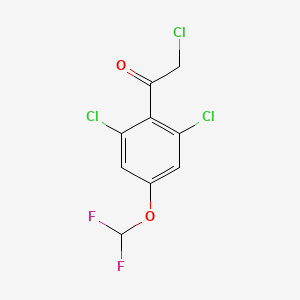

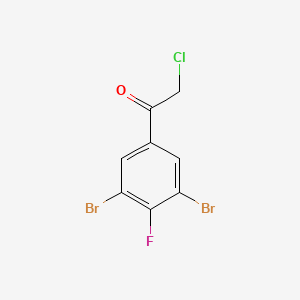

![molecular formula C8H17Cl2N3O B1411341 1,4,9-Triazaspiro[5.5]undecan-5-ona dihidrocloruro CAS No. 1638221-35-8](/img/structure/B1411341.png)

1,4,9-Triazaspiro[5.5]undecan-5-ona dihidrocloruro

Descripción general

Descripción

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 1638221-35-8 . It has a molecular weight of 242.15 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride . The InChI code for the compound is 1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 242.15 .Aplicaciones Científicas De Investigación

Inhibición de METTL3

Una de las aplicaciones notables de este compuesto es como un potente e inhibidor selectivo de METTL3 . METTL3 es una enzima que juega un papel crucial en el proceso de metilación del ARNm, que es esencial para la regulación de la expresión génica. Al inhibir METTL3, los investigadores pueden estudiar los efectos de los patrones alterados de metilación del ARNm en los procesos celulares y los estados de la enfermedad.

Síntesis Química

El compuesto sirve como un bloque de construcción en síntesis química . Su estructura única permite la creación de varios derivados, que pueden utilizarse para sintetizar nuevos compuestos con posibles propiedades terapéuticas.

Investigación Farmacológica

Este compuesto también se utiliza en investigación farmacológica . Su complejidad estructural y la presencia de múltiples átomos de nitrógeno lo convierten en un candidato para el desarrollo de fármacos dirigidos a trastornos neurológicos debido a su potencial para cruzar la barrera hematoencefálica.

Sondas Biológicas

Los investigadores utilizan 1,4,9-Triazaspiro[5.5]undecan-5-ona dihidrocloruro como una sonda biológica . Se puede utilizar para etiquetar o modificar moléculas biológicas, ayudando a rastrear su comportamiento e interacciones dentro de las células.

Cinética Enzimática

El compuesto puede utilizarse en estudios de cinética enzimática . Su capacidad para interactuar con varias enzimas permite a los científicos investigar los mecanismos de acción e inhibición enzimática.

Química Analítica

En química analítica, puede actuar como un compuesto de referencia . Debido a su estructura y propiedades bien definidas, se puede utilizar para calibrar instrumentos o validar métodos analíticos.

Descubrimiento de Fármacos

Por último, tiene aplicaciones en descubrimiento de fármacos . La estructura del compuesto proporciona un andamio que puede modificarse para crear nuevas moléculas con el potencial de convertirse en fármacos, particularmente en el ámbito de la focalización de receptores o enzimas específicos dentro del cuerpo.

Mecanismo De Acción

Target of Action

The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex . This complex is a part of the m6A regulation machinery, which plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Biochemical Pathways

The METTL3/METTL14 protein complex is involved in the regulation of N6-methyladenosine (m6A), the most frequent of the 160 RNA modifications reported so far . The compound’s interaction with this complex affects the m6A regulation machinery, impacting various biological processes .

Pharmacokinetics

The pharmacokinetic properties of 1,4,9-Triazaspiro[5It’s known that the compound has a molecular weight of 24215 . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The compound’s action results in a reduction of the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This suggests that the compound could have potential therapeutic applications in the treatment of these diseases .

Action Environment

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is crucial for the regulation of gene expression, RNA stability, and other cellular processes. The compound’s ability to inhibit METTL3 activity suggests its potential as a therapeutic agent in diseases where m6A modifications are dysregulated .

Cellular Effects

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the METTL3/METTL14 complex . In cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer), the compound has been observed to reduce the levels of m6A-modified RNA, leading to changes in gene expression and cellular behavior . These effects highlight the compound’s potential in cancer therapy and other diseases involving aberrant m6A modifications.

Molecular Mechanism

The molecular mechanism of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride involves its binding interactions with the METTL3/METTL14 protein complex. By binding to the catalytic unit METTL3, the compound inhibits its methyltransferase activity, thereby reducing the addition of m6A modifications on RNA . This inhibition leads to alterations in RNA stability, splicing, translation, and degradation, ultimately affecting gene expression and cellular function . The compound’s ability to target METTL3 makes it a promising candidate for therapeutic interventions in diseases where m6A modifications play a critical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has moderate stability in enzymatic degradation assays, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . These findings suggest that the compound may require stabilization strategies for prolonged use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit METTL3 activity and reduce m6A modifications without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism is influenced by its interactions with liver enzymes, which play a role in its degradation and clearance from the body

Transport and Distribution

The transport and distribution of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride within cells and tissues are critical for its biological activity. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for developing targeted delivery strategies.

Subcellular Localization

The subcellular localization of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes

Propiedades

IUPAC Name |

1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSLLMEPPTYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

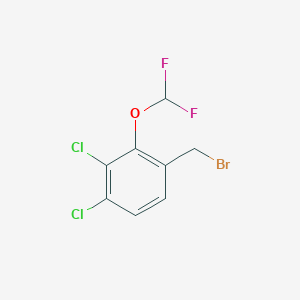

![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)